Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride
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Overview
Description
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₂₅ClN₂O₂. It is characterized by a spirocyclic structure, which includes a diazaspirodecane core. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or a diketone under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions. This step often involves the use of tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group or other substituents can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.
Mechanism of Action
The mechanism by which Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride exerts its effects is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its spirocyclic structure. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 2,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride
- Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Oxalate
Uniqueness
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride (CAS Number: 937729-06-1) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into active sites of enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
Biological Activities
Research indicates that Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential use in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Inhibits proliferation in specific cancer cell lines |
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted on the antimicrobial properties of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate found that it exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range comparable to established antibiotics. -
Anticancer Research :
In vitro studies revealed that Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways, leading to cell death. -
Mechanistic Studies :
Further investigations into the mechanism of action indicated that the compound may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This modulation suggests a multifaceted approach to its anticancer effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate, a comparison with structurally similar compounds was performed:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 336191-17-4 | 0.98 |
(S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 236406-22-7 | 0.98 |
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 236406-49-8 | 0.96 |
These compounds exhibit varying degrees of similarity based on their structural features; however, Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate stands out due to its specific spirocyclic arrangement and associated biological activities.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;/h14H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRSHANOWIJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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